molecular formula C10H8N4 B009796 4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 102781-19-1

4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No. B009796
Key on ui cas rn: 102781-19-1
M. Wt: 184.2 g/mol
InChI Key: JULFRPPLCPIYNN-UHFFFAOYSA-N
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Patent
US05081243

Procedure details

To 200 ml of ethanol were added 11.8 g (97 mmoles) of ethoxymethylenemalononitrile and 10.5 g (97 mmoles) of 2-amino-3-methylpyridine, and the reaction was carried out with stirring at room temperature for 2 hours. After completion of the reaction, the crystals precipitated were collected by filtration to obtain 13.5 g of 3-cyano-4-imino-9-methyl-4H-pyrido[1,2-a]pyrimidine. Yield: 76%.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[NH2:10][C:11]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][N:12]=1>C(O)C>[C:6]([C:5]1[C:8](=[NH:9])[N:12]2[CH:13]=[CH:14][CH:15]=[C:16]([CH3:17])[C:11]2=[N:10][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
10.5 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CN=C2N(C1=N)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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